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molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Cat. No. B073248
M. Wt: 148.16 g/mol
InChI Key: LBVLXRZXEOPYDW-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

One hundred ten grams (0.617 mol) of 2-methoxy-6-nitro-benzonitrile are dissolved in 1 liter of methanol and hydrogenated in the presence of 10% palladium on charcoal at ambient temperature and under a hydrogen pressure of 5 bar over a period of one hour. The catalyst is removed by filtration, the solvent is distilled off, and the residue is recrystallized from ethanol/diisopropyl ether.
Quantity
0.617 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:4]=1[C:5]#[N:6]>CO.[Pd]>[C:5]([C:4]1[C:3]([O:2][CH3:1])=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:11])#[N:6]

Inputs

Step One
Name
Quantity
0.617 mol
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol/diisopropyl ether

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(N)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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